REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:3]=1[CH2:4][N:5]([CH2:8][CH3:9])[CH2:6][CH3:7]>[Ni].C1COCC1>[Cl:1][C:2]1[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:3]=1[CH2:4][N:5]([CH2:8][CH3:9])[CH2:6][CH3:7]
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Name
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(2-chloro-4-nitro-benzyl)-diethyl-amine
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Quantity
|
0.7 g
|
Type
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reactant
|
Smiles
|
ClC1=C(CN(CC)CC)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
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0.4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down i
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (Alox, neutral, act. II-III, petroleum ether/EtOAc 4:1)
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1CN(CC)CC)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |